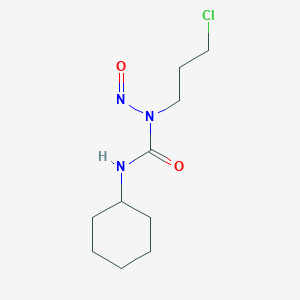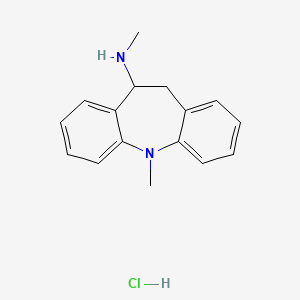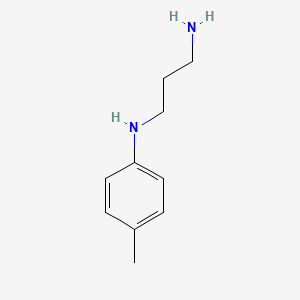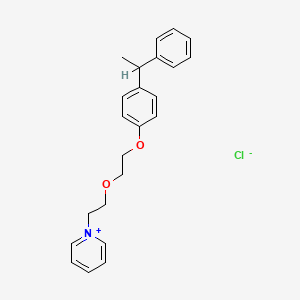
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes a pyridinium ion linked to a phenoxyethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of p-(alpha-Methylbenzyl)phenol with ethylene oxide to form the phenoxyethyl intermediate.
Alkylation Reaction: The phenoxyethyl intermediate is then reacted with 2-chloroethylpyridine under basic conditions to form the desired pyridinium salt.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the phenoxyethyl chain.
Reduction: The major products include reduced derivatives of the pyridinium ion.
Substitution: The major products include substituted pyridinium salts.
科学研究应用
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets leads to the activation or inhibition of specific biochemical pathways, resulting in the desired biological or chemical effects.
相似化合物的比较
- 1-(2-(2-(p-Methylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Ethylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Propylphenoxy)ethoxy)ethyl)pyridinium chloride
Uniqueness: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
22317-62-0 |
|---|---|
分子式 |
C23H26ClNO2 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
1-[2-[2-[4-(1-phenylethyl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2.ClH/c1-20(21-8-4-2-5-9-21)22-10-12-23(13-11-22)26-19-18-25-17-16-24-14-6-3-7-15-24;/h2-15,20H,16-19H2,1H3;1H/q+1;/p-1 |
InChI 键 |
QBLNDMJMOXVIDP-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOCC[N+]3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
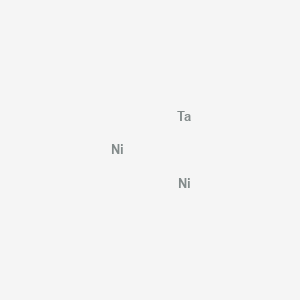
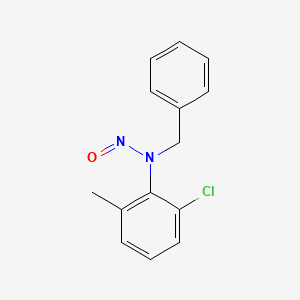
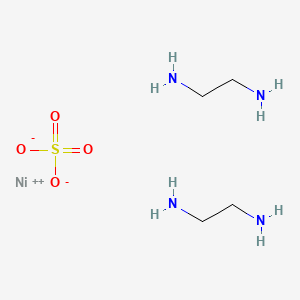

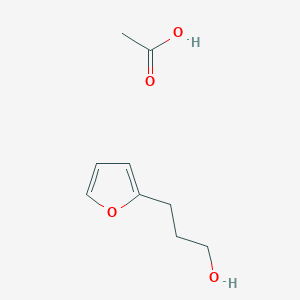
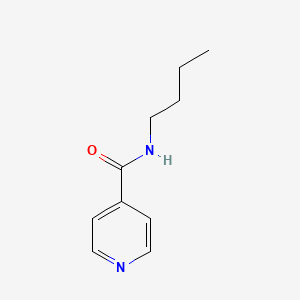
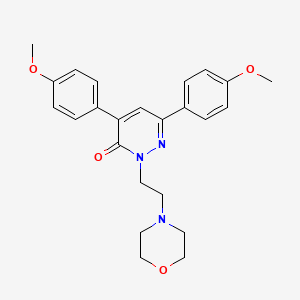

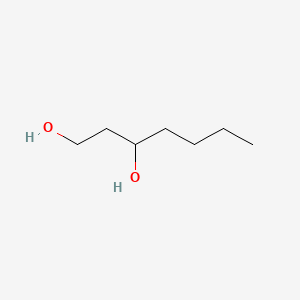
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
